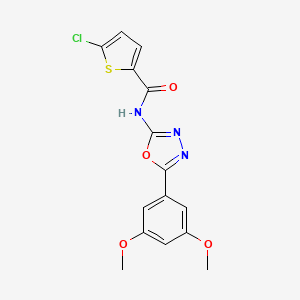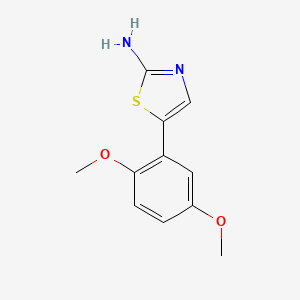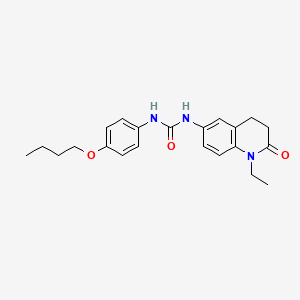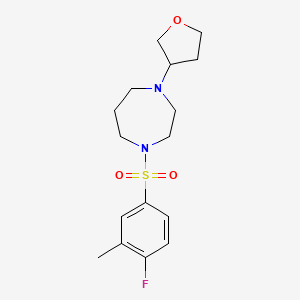
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. It contains a tetrahydrofuran ring, a pyrazole ring, and a tetrahydronaphthalene ring. Tetrahydrofuran is a commonly used solvent in organic chemistry . Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms, and they are known for their role in the synthesis of various pharmaceuticals . Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The tetrahydrofuran and pyrazole rings are five-membered, while the tetrahydronaphthalene ring is a ten-membered ring with two fused six-membered rings .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, sulfonamides can undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the sulfonamide group could confer water solubility, while the aromatic rings could contribute to lipophilicity .Scientific Research Applications
Synthesis and Biological Evaluation
A key area of application involves the synthesis and biological evaluation of sulfonamide derivatives for their potential in inhibiting specific enzymes or receptors. For example, sulfonamide-containing 1,5-diarylpyrazole derivatives have been explored for their ability to block cyclooxygenase-2 (COX-2), with extensive structure-activity relationship (SAR) work leading to the identification of potent and selective inhibitors (Penning et al., 1997).
Carbonic Anhydrase Inhibition
Another significant application is in the development of carbonic anhydrase inhibitors. Sulfonamides derived from indanes and tetralines have shown inhibitory effects on human carbonic anhydrase isozymes, indicating their potential in treating conditions associated with these enzymes (Akbaba et al., 2014).
Anticancer Properties
Sulfonamide derivatives have also been investigated for their anticancer properties. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, in particular, have demonstrated cytotoxic and proapoptotic activity against cancer cell lines without causing cytotoxicity in normal cells, suggesting their potential as new anticancer drugs (Kciuk et al., 2022).
Hybrid Compounds with Broad Biological Activity
Sulfonamides also form the basis of hybrid compounds that exhibit a broad range of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The development of sulfonamide hybrids highlights the versatility of these compounds in medicinal chemistry (Ghomashi et al., 2022).
Environmental Applications
In addition to therapeutic applications, sulfonamide derivatives have been explored for environmental applications, such as serving as tracers in geothermal reservoirs. This underscores the potential utility of sulfonamides in a variety of scientific research contexts (Rose et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,17-6-5-13-3-1-2-4-14(13)9-17)19-15-10-18-20(11-15)16-7-8-23-12-16/h5-6,9-11,16,19H,1-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSQBWIMMVSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)


![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)
![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)



![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)

